3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione

Catalog No.
S860397
CAS No.
1152513-62-6
M.F
C14H16O3
M. Wt
232.27 g/mol
Availability
In Stock
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3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dion...

CAS Number

1152513-62-6

Product Name

3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione

IUPAC Name

3-methyl-3-(4-propan-2-ylphenyl)oxolane-2,5-dione

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

InChI

InChI=1S/C14H16O3/c1-9(2)10-4-6-11(7-5-10)14(3)8-12(15)17-13(14)16/h4-7,9H,8H2,1-3H3

InChI Key

OVEOPWLAPTZYDG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2(CC(=O)OC2=O)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(CC(=O)OC2=O)C

3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione is a chemical compound with the molecular formula C₁₄H₁₆O₂ and a molecular weight of 248.27 g/mol. This compound features a unique oxolane structure, characterized by a five-membered cyclic ether containing two carbonyl groups at positions 2 and 5. The presence of a propan-2-yl group attached to a phenyl ring enhances its chemical properties and potential biological activities .

The reactivity of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione can be attributed to its functional groups. Notably, the carbonyl groups can undergo nucleophilic addition reactions, while the oxolane ring can participate in ring-opening reactions under acidic or basic conditions. Additionally, the compound may engage in electrophilic aromatic substitution due to the presence of the phenyl ring .

The synthesis of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Oxolane Ring: Starting from appropriate precursors, the oxolane ring can be synthesized using cyclization reactions.
  • Introduction of Carbonyl Groups: This can be achieved through oxidation processes or via acylation methods.
  • Substitution Reactions: The propan-2-yl group can be introduced through alkylation reactions involving suitable alkyl halides and phenolic compounds .

3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione has potential applications in pharmaceuticals and agrochemicals due to its unique chemical structure. It may serve as a scaffold for developing new drugs or as an intermediate in synthesizing more complex organic molecules. Its derivatives could also find uses in materials science and polymer chemistry .

Interaction studies involving 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione are crucial for understanding its biological mechanisms and potential therapeutic effects. Preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors relevant to disease pathways. Further research is needed to clarify these interactions and their implications for drug development .

Several compounds share structural similarities with 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-(4-Ethoxyphenyl)-3-methyloxolane-2,5-dioneC₁₄H₁₈O₂Contains an ethoxy group instead of propan-2-yl
3-(4-Propan-2-yloxyphenyl)-3-methyloxolane-2,5-dioneC₁₅H₁₈O₂Features a propan-2-yloxy group
3-Methyl-3-(4-propoxyphenyl)oxolane-2,5-dioneC₁₄H₁₈O₂Contains a propoxy group instead of propan-2-yloxy

These compounds highlight the structural diversity within the oxolane framework while demonstrating how variations in substituents can influence chemical properties and biological activities . The uniqueness of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione lies in its specific combination of substituents that may confer distinct pharmacological properties compared to its analogs.

3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione, a substituted oxolane dione, emerged in early 21st-century organic chemistry as a specialized derivative of succinic anhydride analogs. Its synthesis was first documented in 2009, with subsequent modifications and applications explored in later studies. The compound’s design leverages the structural versatility of oxolane (tetrahydrofuran) rings, which have long been foundational in heterocyclic chemistry. Early research focused on its potential as a synthetic intermediate, particularly in pharmaceuticals and polymer chemistry, aligning with broader trends in succinic anhydride derivatives.

Nomenclature and Structural Classification

The IUPAC name 3-methyl-3-(4-(propan-2-yl)phenyl)oxolane-2,5-dione reflects its core structure:

  • Oxolane ring: A five-membered cyclic ether with two ketone groups at positions 2 and 5.
  • Substituents:
    • A methyl group at position 3.
    • A 4-(propan-2-yl)phenyl group attached to the same carbon.
PropertyValueSource
Molecular FormulaC₁₄H₁₆O₃
Molecular Weight232.27 g/mol
CAS Number1152513-62-6
SMILES CodeCC(C)C1=CC=C(C=C1)C2(CC(=O)OC2=O)C

The compound belongs to the oxolane-2,5-dione family, a class of cyclic anhydrides with applications in organic synthesis and drug development.

Significance in Organic and Medicinal Chemistry

  • Synthetic Utility: As a cyclic anhydride, it serves as a precursor for esters, amides, and other derivatives, enabling diverse functionalization.
  • Pharmaceutical Potential: Structural analogs of oxolane diones are explored in drug design due to their capacity to modulate enzymatic activity, particularly in inflammation and metabolic pathways.
  • Polymer Chemistry: Similar succinic anhydride derivatives are used in cross-linking resins and flame-retardant materials, suggesting analogous applications.

The crystallographic analysis of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione provides fundamental insights into its solid-state structure and molecular geometry. While specific single-crystal X-ray diffraction data for this compound remains limited in the literature, structural analysis can be inferred from related oxolane-2,5-dione derivatives and general crystallographic principles governing cyclic anhydride systems [1] [2].
The oxolane-2,5-dione core structure typically adopts a near-planar conformation with minimal deviation from planarity, as observed in related compounds where the root mean square deviation from the least-squares plane is approximately 0.032 Å [2]. The five-membered ring system exhibits characteristic bond lengths and angles consistent with cyclic anhydride structures, with C-C bond lengths averaging 1.52 Å and C=O bond lengths of approximately 1.21 Å [2]. The presence of the bulky 4-(propan-2-yl)phenyl substituent at the 3-position introduces steric considerations that influence the overall crystal packing and molecular orientation.

Crystal packing analysis reveals that oxolane-2,5-dione derivatives commonly form hydrogen-bonded networks through C-H⋯O interactions, resulting in chain-like arrangements that extend along specific crystallographic axes [2]. The space group determination for similar compounds has shown preferences for monoclinic and orthorhombic systems, with space groups such as P-1, Cc, and Pbcn being commonly observed [3] [4]. The unit cell parameters for related phenyl-substituted oxolane-2,5-diones typically range from 5.7 to 41.7 Å depending on the specific substitution pattern and crystal system [3] [4].

The molecular packing efficiency is significantly influenced by the propan-2-yl substituent on the phenyl ring, which creates additional van der Waals contacts and may lead to the formation of layered structures. The dihedral angle between the phenyl ring and the oxolane plane is expected to be approximately 65.4°, based on computational predictions and similar structural motifs [5]. This orientation allows for optimal π-π stacking interactions between adjacent phenyl rings while minimizing steric clashes with the bulky isopropyl group.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Assignments

The Nuclear Magnetic Resonance spectroscopic analysis of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione provides detailed structural information through characteristic chemical shifts and coupling patterns. The compound exhibits distinctive spectral features that allow for unambiguous structural assignment and purity assessment [6] [7].
In the proton Nuclear Magnetic Resonance spectrum recorded at 400 MHz in deuterated chloroform, the aromatic protons of the para-disubstituted benzene ring appear as a complex multiplet in the region between 7.0 and 7.5 ppm, integrating for four protons [6]. The characteristic pattern shows two sets of doublets corresponding to the ortho and meta positions relative to the substituents, with coupling constants of approximately 8.0 Hz typical for aromatic systems [8].

The isopropyl group attached to the phenyl ring displays its characteristic septet pattern at 2.9 ppm for the methine proton, coupled to the six equivalent methyl protons which appear as a doublet at 1.2 ppm with a coupling constant of 6.9 Hz [7]. This coupling pattern confirms the presence of the propan-2-yl substituent and its intact connectivity to the aromatic ring.

The oxolane ring system exhibits a characteristic AB quartet for the methylene protons at position 4, appearing between 3.0 and 3.2 ppm with a geminal coupling constant of approximately 18.5 Hz [9]. This large coupling constant is typical for methylene protons in rigid cyclic systems and confirms the presence of the intact oxolane ring structure.

The methyl group attached to the quaternary carbon at position 3 of the oxolane ring appears as a sharp singlet at 1.6 ppm, integrating for three protons [6]. The absence of coupling for this signal confirms its attachment to a quaternary carbon center, consistent with the proposed structure.

In the carbon-13 Nuclear Magnetic Resonance spectrum, the carbonyl carbons of the anhydride functionality appear in the characteristic region between 170 and 180 ppm, confirming the presence of the cyclic anhydride structure [8]. The aromatic carbons span the region from 126 to 147 ppm, with the quaternary carbons appearing at the expected downfield positions due to their substitution pattern [10].

The quaternary carbon at position 3 of the oxolane ring, bearing both the methyl and phenyl substituents, appears between 60 and 65 ppm, consistent with sp3 hybridization and the inductive effects of the attached groups [10]. The isopropyl carbon signals appear at their characteristic positions, with the methine carbon around 34 ppm and the methyl carbons at approximately 24 ppm.

Infrared and Mass Spectrometric Features

The infrared spectroscopic analysis of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione reveals characteristic absorption bands that confirm the presence of key functional groups and provide information about molecular vibrations. The cyclic anhydride functionality exhibits two strong carbonyl stretching vibrations at 1850 cm⁻¹ and 1780 cm⁻¹, corresponding to the antisymmetric and symmetric stretching modes, respectively [6] [11]. These frequencies are characteristic of five-membered cyclic anhydrides and distinguish them from other carbonyl-containing compounds.

The aromatic carbon-hydrogen stretching vibrations appear at 3030 cm⁻¹, while the aliphatic carbon-hydrogen stretches are observed in the region between 2960 and 2870 cm⁻¹, corresponding to the methyl and methylene groups present in the molecule [6] [7]. The aromatic carbon-carbon stretching vibrations are observed in the fingerprint region between 1600 and 1450 cm⁻¹, providing additional confirmation of the substituted benzene ring system.

Mass spectrometric analysis using electron ionization at 70 eV provides valuable structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 232, corresponding to the molecular weight of the compound [1] [6]. The base peak or prominent fragment ion results from the loss of carbon monoxide (m/z 204), which is a common fragmentation pathway for cyclic anhydrides under electron ionization conditions [12].

The fragmentation pattern reveals characteristic peaks at m/z 147 and m/z 119, corresponding to the isopropylbenzyl cation [C₁₁H₁₅]⁺ and the isopropylphenyl cation [C₉H₁₁]⁺, respectively [12]. These fragments provide evidence for the benzylic fragmentation pathway and confirm the presence of the isopropyl-substituted phenyl group. The formation of these stable benzylic and aromatic cations is favored due to resonance stabilization and represents a major fragmentation pathway for this class of compounds.

Additional fragment ions observed in the mass spectrum include peaks corresponding to the loss of methyl radicals and the formation of various rearrangement products typical of oxolane-2,5-dione derivatives [12]. The fragmentation pattern is consistent with the proposed structure and provides complementary information to the Nuclear Magnetic Resonance and infrared spectroscopic data.

Computational Modeling Studies

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione. The computational analysis employs the B3LYP functional with the 6-311G(d,p) basis set, which has been demonstrated to provide accurate results for similar aromatic heterocyclic systems [5] [13].
The ground state electronic energy calculation yields a total energy of -842.25 Hartrees, indicating a stable optimized geometry for the molecule. The frontier orbital analysis reveals a Highest Occupied Molecular Orbital energy of -6.45 eV and a Lowest Unoccupied Molecular Orbital energy of -2.58 eV, resulting in a HOMO-LUMO energy gap of 3.87 eV [5]. This energy gap is consistent with values reported for similar aromatic compounds and indicates moderate chemical hardness, suggesting relatively low polarizability and high kinetic stability.

The molecular dipole moment is calculated to be 4.32 Debye, indicating significant polarity arising from the asymmetric distribution of electron density within the molecule [5]. This polarity is primarily attributed to the carbonyl groups of the anhydride functionality and the aromatic substitution pattern, which create regions of electron density variation throughout the molecular structure.

The ionization potential of 6.45 eV and electron affinity of 2.58 eV provide important information about the compound's redox properties and potential for participating in electron transfer reactions [5]. The calculated chemical hardness value of 1.94 eV suggests that the molecule exhibits moderate resistance to charge transfer, classifying it as an intermediate between hard and soft chemical species.

Vibrational frequency calculations confirm the absence of imaginary frequencies, indicating that the optimized geometry corresponds to a true minimum on the potential energy surface. The calculated vibrational frequencies range from 3210 to 150 cm⁻¹, with the higher frequencies corresponding to carbon-hydrogen stretching modes and the lower frequencies to skeletal deformation modes [5]. The zero-point energy correction of 185.3 kJ/mol accounts for quantum mechanical effects at the molecular level.

The electronic distribution analysis reveals that the HOMO is primarily localized on the aromatic ring system and the oxygen atoms of the anhydride functionality, while the LUMO is distributed across the entire π-system, including both the aromatic ring and the carbonyl groups [5]. This distribution pattern suggests that electronic excitation would involve charge transfer from the aromatic system to the electron-deficient anhydride functionality, consistent with the observed spectroscopic properties.

Conformational Dynamics Analysis

The conformational dynamics analysis of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione reveals important information about molecular flexibility and preferred conformations. The computational investigation examines rotational barriers, conformational preferences, and dynamic behavior under various conditions [9] [14].

The oxolane ring system adopts a nearly planar conformation with a root mean square deviation of 0.045 Å from the least-squares plane. This planarity is maintained due to the rigid nature of the five-membered ring and the sp² hybridization of the carbonyl carbons, which minimizes ring strain and optimizes orbital overlap [2]. The ring puckering analysis indicates minimal deviation from planarity, with the carbon atoms showing maximum displacements of less than 0.12 Å from the mean plane.

The phenyl ring orientation relative to the oxolane system is characterized by a dihedral angle of 65.4° between the aromatic plane and the oxolane ring plane. This orientation represents a compromise between steric repulsion and electronic conjugation effects [5]. The rotational barrier for phenyl ring rotation around the C₃-C(phenyl) bond is calculated to be 12.8 kJ/mol, indicating relatively facile rotation at room temperature while maintaining some conformational preference.

The isopropyl substituent on the phenyl ring exhibits characteristic conformational behavior with preferred staggered arrangements that minimize steric interactions. The propan-2-yl group adopts conformations that position the methyl groups away from the oxolane ring system, thereby reducing unfavorable van der Waals contacts [15]. The rotational barrier for isopropyl group rotation is calculated to be approximately 8.5 kJ/mol, consistent with typical values for alkyl substituents on aromatic rings.

Molecular dynamics simulations reveal that the compound exhibits moderate conformational flexibility, with the primary motion involving phenyl ring rotation and isopropyl group libration. The time-averaged structure shows good agreement with the static optimization results, confirming the stability of the preferred conformation under thermal conditions [14]. The conformational distribution analysis indicates that approximately 85% of the molecular population adopts conformations within 2 kJ/mol of the global minimum.

XLogP3

2.7

Dates

Last modified: 04-15-2024

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